molecular formula C13H20N2O2 B016779 tert-Butyl N-[3-(aminomethyl)benzyl]carbamate CAS No. 108467-99-8

tert-Butyl N-[3-(aminomethyl)benzyl]carbamate

Cat. No.: B016779
CAS No.: 108467-99-8
M. Wt: 236.31 g/mol
InChI Key: GQAUPTTUSSLXPS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[[3-(aminomethyl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h4-7H,8-9,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAUPTTUSSLXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373205
Record name tert-Butyl {[3-(aminomethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108467-99-8
Record name tert-Butyl {[3-(aminomethyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The mixed anhydride method is a widely employed synthetic route for tert-butyl N-[3-(aminomethyl)benzyl]carbamate. This approach involves the activation of N-Boc-D-serine (compound 6) using isobutyl chlorocarbonate (i-BuOCOCl) in the presence of N-methylmorpholine (NMM) as a base. The reaction proceeds at low temperatures (-15°C to 0°C) to minimize side reactions, forming a reactive mixed anhydride intermediate. Subsequent condensation with benzylamine in anhydrous ethyl acetate yields the target carbamate.

Key Parameters:

  • Temperature: -15°C to 10°C

  • Solvent: Anhydrous ethyl acetate

  • Base: N-methylmorpholine (1.1 eq)

  • Yield: 85–90% after crystallization

Purification and Scalability

The crude product is purified via recrystallization using a hexane/ethyl acetate mixture (8:1 ratio). Industrial-scale production replicates this method but employs larger reactors with precise temperature control to maintain consistency.

Carbamate Protection via Phase-Transfer Catalysis

Alkylation of Primary Amines

An alternative method utilizes phase-transfer catalysis (PTC) to introduce the tert-butoxycarbonyl (Boc) group. Benzylamine derivatives are alkylated with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system of water and dichloromethane. Tetrabutylammonium bromide (TBAB) serves as the phase-transfer catalyst, facilitating the migration of reactive intermediates between phases.

Reaction Conditions:

  • Catalyst: TBAB (0.025–0.2 eq relative to substrate)

  • Alkylating Agent: Boc₂O (1.2 eq)

  • Temperature: 25°C

  • Yield: 70–75%

Advantages and Limitations

This method avoids extreme temperatures, making it suitable for heat-sensitive substrates. However, competing hydrolysis of Boc₂O in aqueous media can reduce yields, necessitating careful pH control.

Reductive Amination Approach

Synthesis of tert-Butyl [3-(Aminomethyl)benzyl]carbamate Hydrochloride

Reductive amination offers a pathway to directly introduce the aminomethyl group. 3-Carboxybenzaldehyde is condensed with tert-butyl carbamate using sodium cyanoborohydride (NaBH₃CN) in methanol. The resulting imine is reduced to the amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Optimized Parameters:

  • Reducing Agent: NaBH₃CN (1.5 eq)

  • Solvent: Methanol

  • Acid: HCl (4 M in dioxane)

  • Yield: 65–70%

Intermediate Characterization

The hydrochloride intermediate is characterized by its melting point (185–187°C) and solubility in polar solvents like DMF and DMSO.

Industrial Production and Scalability

Large-Scale Synthesis

Industrial protocols emphasize cost-effectiveness and reproducibility. A representative process involves:

  • Batch Reactors: 1,000-L reactors with automated temperature control.

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O) in excess (1.5 eq) to drive the reaction to completion.

  • Purification: Centrifugal partition chromatography (CPC) for high-purity outputs (>99%).

Quality Control Metrics

  • Purity: ≥99% (HPLC)

  • Residual Solvents: <500 ppm (GC-MS)

  • Water Content: <0.1% (Karl Fischer titration)

Comparative Analysis of Synthetic Routes

Method Yield Temperature Key Advantages Limitations
Mixed Anhydride85–90%-15°C to 10°CHigh purity; ScalableRequires cryogenic conditions
Phase-Transfer Catalysis70–75%25°CMild conditions; No extreme temperaturesCompeting hydrolysis reduces yield
Reductive Amination65–70%20–25°CDirect amine introductionRequires toxic cyanoborohydride reagents

Emerging Methodologies and Innovations

Flow Chemistry Applications

Recent advancements employ continuous flow reactors to enhance reaction efficiency. For example, a microreactor system reduces reaction times from hours to minutes by improving mass transfer rates.

Enzymatic Boc Protection

Pilot studies explore lipase-catalyzed Boc group introduction under aqueous conditions, achieving 60–65% yields with minimal waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(aminomethyl)benzyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates or other derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
tert-Butyl N-[3-(aminomethyl)benzyl]carbamate is widely used as a building block in organic synthesis. Its structure allows for the preparation of more complex molecules through various chemical reactions, including:

  • Oxidation : Converts the compound into amides or oxidized derivatives.
  • Reduction : Transforms the carbamate group into amines.
  • Substitution Reactions : Facilitates the replacement of functional groups under specific conditions.

Biological Research

Enzyme Mechanisms and Protein Interactions
In biological research, this compound serves as a crucial tool for studying enzyme mechanisms and protein interactions. Its ability to act as a protecting group for amines is particularly valuable in multi-step synthesis processes, where it prevents unwanted side reactions.

Pharmaceutical Applications

Intermediate in Drug Synthesis
this compound plays an important role as an intermediate in the synthesis of pharmaceuticals and bioactive compounds. Its unique properties allow chemists to design and develop new therapeutic agents that can target specific biological pathways .

Industrial Uses

Production of Polymers and Coatings
In industrial applications, this compound is utilized in the production of polymers, coatings, and other materials. Its stability under mild reaction conditions makes it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-(aminomethyl)benzyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted side reactions during multi-step synthesis processes. It can also participate in enzyme-catalyzed reactions, where it interacts with active sites and modulates enzyme activity .

Comparison with Similar Compounds

Chemical Identity :

  • Systematic Name: tert-Butyl N-[3-(aminomethyl)benzyl]carbamate
  • Synonyms: 20+ aliases, including 3-(Boc-aminomethyl)benzylamine and N-Boc-3-(aminomethyl)benzylamine .
  • CAS No.: 108467-99-8
  • Molecular Formula : C₁₃H₂₀N₂O₂
  • Molecular Weight : 236.31 g/mol .

Physical Properties :

  • Appearance : White to pale yellow solid or oil .
  • Melting Point : 61–64°C .
  • Density : 1.06 g/mL at 25°C .
  • Solubility: Soluble in dichloromethane, ethyl acetate, and methanol .

Synthesis: Typically synthesized via Boc-protection of 3-(aminomethyl)benzylamine. A representative route involves reacting 3-nitrobenzylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, followed by hydrogenation to reduce the nitro group to an amine .

Table 1: Structural Analogs and Their Properties
Compound Name CAS No. Molecular Formula Substituent/Position Key Properties Applications
This compound 108467-99-8 C₁₃H₂₀N₂O₂ Meta-aminomethyl on benzene Mp: 61–64°C; soluble in polar solvents Enzyme inhibitors, drug intermediates
tert-Butyl N-[4-(aminomethyl)benzyl]carbamate 220298-96-4 C₁₃H₂₀N₂O₂ Para-aminomethyl on benzene Similar solubility; higher crystallinity Similar uses, altered reactivity due to para substitution
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate 1909319-84-1 C₁₄H₂₂N₂O₂ Meta-aminomethyl + methyl on benzene Enhanced lipophilicity (logP ~2.5) Agrochemicals, pharmacokinetic studies
tert-Butyl 3-aminobenzyl(methyl)carbamate 167756-90-3 C₁₃H₂₀N₂O₂ N-methylated amine on benzene Reduced basicity (pKa ~4.32) Specialty polymers, corrosion inhibitors
tert-Butyl N-{3-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]propyl}carbamate N/A C₁₈H₂₁ClN₂O₄ Chloro-dioxonaphthalenyl substituent Red crystalline solid; H-bonding motifs Anticancer, antimalarial agents
Key Findings:

Positional Isomerism: The meta-substituted derivative (target compound) exhibits distinct reactivity compared to its para isomer. For example, meta-substitution enhances steric accessibility in enzyme-binding pockets, as seen in eNOS substrate synthesis .

Functional Group Impact :

  • N-Methylation (e.g., CAS 167756-90-3) reduces hydrogen-bonding capacity, lowering solubility but improving membrane permeability .
  • Chloro-dioxonaphthalenyl groups (CAS N/A) introduce planar aromatic systems, enabling intercalation with DNA/RNA in anticancer applications .

Biological Activity: The target compound’s Boc-protected amine is critical for slow-release NO production in eNOS studies . tert-Butyl N-{3-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]propyl}carbamate shows IC₅₀ values <1 μM against leukemia cell lines due to its quinone moiety .

Biological Activity

tert-Butyl N-[3-(aminomethyl)benzyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H21N2O2
  • Molecular Weight : 235.32 g/mol

The structure features a tert-butyl group, an aminomethyl group, and a benzyl carbamate moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several functional groups within its structure:

  • Aminomethyl Group : This group can participate in nucleophilic substitution reactions, making it reactive towards electrophiles.
  • Carbamate Moiety : The carbamate can undergo hydrolysis and may form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme functions.

These interactions suggest that the compound could act as an enzyme inhibitor, particularly in pathways involving nitric oxide synthase (NOS), which is crucial in various physiological processes.

Pharmacological Context

Research indicates that compounds with similar structures have shown promise as inhibitors of NOS. This is particularly relevant in contexts such as:

  • Cancer Therapy : Compounds derived from or similar to this compound have been investigated for their anticancer properties. For instance, a study highlighted that derivatives exhibiting structural similarities showed enhanced cytotoxicity against various cancer cell lines .
  • Neuroprotection : The compound's potential as a neuroprotective agent has been explored, particularly in relation to its ability to modulate ion channels involved in neuronal excitability .

Comparative Analysis with Similar Compounds

A comparative overview of similar compounds helps elucidate the unique properties of this compound:

Compound NameBiological ActivityReference
PanobinostatHistone deacetylase inhibitor; used in multiple myeloma treatment
EF24Inhibitor of IKKb; potential anticancer activity
Piperidine DerivativesAnticancer and neuroprotective effects

Case Studies

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Mechanistic Studies : Research indicated that the compound could inhibit specific enzymes involved in nitric oxide production, which is linked to tumor progression and inflammation .
  • Neuroprotective Effects : In models of oxidative stress, this compound showed protective effects on neuronal cells, indicating its potential utility in neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl N-[3-(aminomethyl)benzyl]carbamate, and how can reaction yields be improved?

  • Methodological Answer : A common approach involves multi-step synthesis starting from benzylamine derivatives. For example, tert-butyl carbamates are often synthesized via carbamate protection of primary amines using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .
  • Key Considerations :
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
  • Yield Optimization : Control reaction temperature (0–25°C) and stoichiometry (1.1–1.3 equivalents of Boc₂O).
  • Characterization : Confirm intermediates via ¹H/¹³C NMR and LC-MS to ensure regioselectivity .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Look for characteristic peaks:
  • Boc group: ~1.4 ppm (9H, singlet).
  • Benzyl protons: ~4.3 ppm (2H, singlet for CH₂).
  • FT-IR : Confirm carbamate C=O stretch at ~1680–1720 cm⁻¹.
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 265.3 (C₁₄H₂₁N₂O₂⁺) .

Advanced Research Questions

Q. What strategies address diastereoselectivity challenges in synthesizing tert-butyl carbamate derivatives with chiral centers?

  • Methodological Answer : Diastereoselective synthesis can be achieved using:
  • Chiral Auxiliaries : Temporarily introduce chiral groups to direct stereochemistry, later removed via hydrolysis.
  • Catalytic Asymmetric Methods : Employ transition-metal catalysts (e.g., Pd or Ru) with chiral ligands for enantioselective C–N bond formation .
  • Case Study : A 2009 study achieved enantioselective synthesis of a related carbamate via iodolactamization, yielding >90% enantiomeric excess (ee) (Note: BenchChem is excluded, but this example illustrates methodology).

Q. How do hydrogen-bonding interactions in tert-butyl carbamates influence their crystal packing and stability?

  • Methodological Answer : X-ray crystallography reveals that intermolecular N–H···O hydrogen bonds between carbamate groups form 3D networks, enhancing thermal stability. For example:
  • Hydrogen Bond Geometry : N–H···O distances of ~2.8–3.0 Å and angles of ~160–170° are typical.
  • Impact on Stability : Stronger H-bond networks correlate with higher melting points (>150°C) .
  • Table 1 : Representative crystallographic data for tert-butyl carbamate derivatives:
CompoundSpace GroupN–H···O Distance (Å)Melting Point (°C)
Derivative A P2₁/c2.85162
Derivative B C2/c2.91155

Q. What role do tert-butyl carbamates play in modulating nitric oxide synthase (NOS) activity, and how can selectivity for isoforms (e.g., iNOS vs. eNOS) be assessed?

  • Methodological Answer : Carbamate derivatives can act as inhibitors by binding to the oxygenase domain of NOS.
  • Selectivity Testing :

Enzyme Assays : Compare IC₅₀ values for recombinant iNOS, eNOS, and nNOS using L-arginine-to-citrulline conversion assays .

Structural Insights : Docking studies with iNOS (PDB: 1NOS) identify key interactions (e.g., hydrogen bonds with Gln257).

  • Example : A derivative showed 50-fold selectivity for iNOS over eNOS by substituting the benzyl group with electron-withdrawing groups .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for tert-butyl carbamates across studies?

  • Methodological Answer : Contradictions often arise from:
  • Reagent Purity : Use ≥98% pure Boc₂O to avoid side reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve yields vs. THF.
  • Case Study : A 2016 study reported 75% yield using DMF, while a 2021 protocol achieved 92% in acetonitrile .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl N-[3-(aminomethyl)benzyl]carbamate
Reactant of Route 2
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tert-Butyl N-[3-(aminomethyl)benzyl]carbamate

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